molecular formula C10H10F4O B7856498 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL

3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL

Cat. No.: B7856498
M. Wt: 222.18 g/mol
InChI Key: BRKAGQBRBWJKGU-UHFFFAOYSA-N
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Description

3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL typically involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde to the corresponding alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 3-(4-Fluoro-3-trifluoromethyl-phenyl)-propan-1-one.

    Reduction: 3-(4-Fluoro-3-trifluoromethyl-phenyl)-propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Methyl-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is unique due to the combination of its fluorine and trifluoromethyl groups with a propanol chain. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKAGQBRBWJKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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